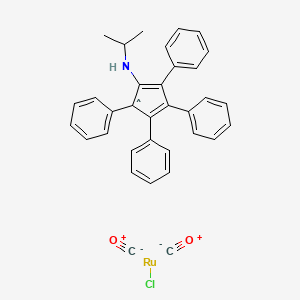
N-Acetyl-D-galactosamine 4-sulfate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-galactosamine 4-sulfate sodium salt is a biochemical reagent widely used in various scientific fields. This compound is a white, water-soluble powder with the molecular formula C8H14O9NSNa and a molecular weight of 323.25 g/mol . It is commonly used in chemistry, biology, and biochemistry for its role as a substrate in enzyme assays and as a reagent in synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine 4-sulfate sodium salt typically involves the sulfation of N-Acetyl-D-galactosamine. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-galactosamine 4-sulfate sodium salt primarily undergoes hydrolysis reactions. It is known to participate in the hydrolysis of the 4-sulfate groups of the N-Acetyl-D-galactosamine 4-sulfate units of chondroitin sulfate and dermatan sulfate .
Common Reagents and Conditions
The hydrolysis reactions typically involve the use of enzymes such as N-acetylgalactosamine-4-sulfatase. These reactions are carried out under mild conditions, often at physiological pH and temperature, to mimic biological environments .
Major Products Formed
The major products formed from the hydrolysis of this compound include desulfated N-Acetyl-D-galactosamine and inorganic sulfate .
Scientific Research Applications
N-Acetyl-D-galactosamine 4-sulfate sodium salt has extensive applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Acetyl-D-galactosamine 4-sulfate sodium salt involves its role as a substrate for sulfatase enzymes. These enzymes catalyze the hydrolysis of the sulfate ester bond, leading to the removal of the sulfate group from the N-Acetyl-D-galactosamine unit . This reaction is crucial in the degradation of glycosaminoglycans, which are important components of the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-glucosamine 6-sulfate sodium salt
- N-Acetyl-D-galactosamine-6-phosphate sodium salt
- N-Acetyl-D-glucosamine
Uniqueness
N-Acetyl-D-galactosamine 4-sulfate sodium salt is unique due to its specific sulfation pattern at the 4-position of the galactosamine unit. This distinct structural feature makes it a valuable substrate for studying specific sulfatase enzymes and their role in glycosaminoglycan metabolism .
Properties
Molecular Formula |
C8H14NNaO9S |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7+,8?;/m1./s1 |
InChI Key |
VYTLDLWVZBFTJH-DELYSCNJSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)
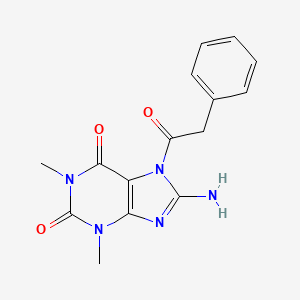
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)
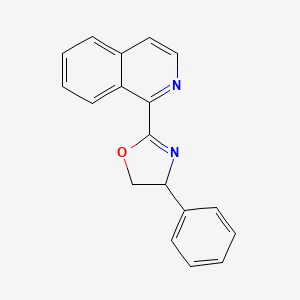
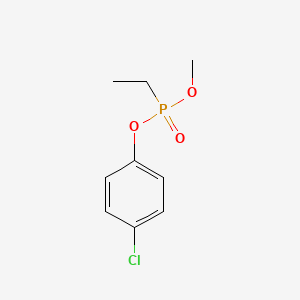
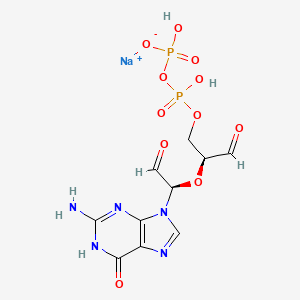
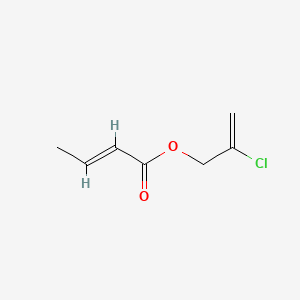
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

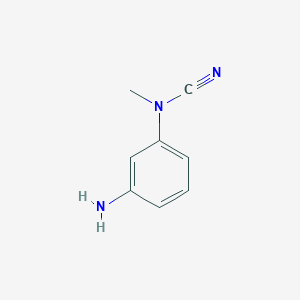
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)
